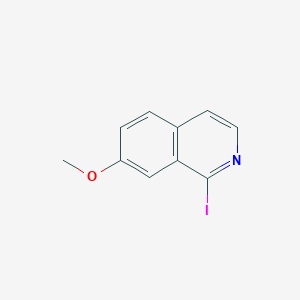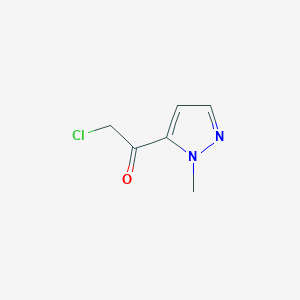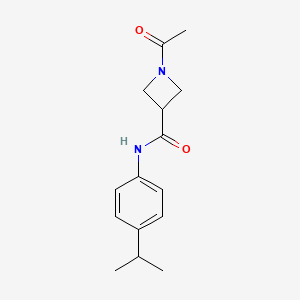![molecular formula C17H14ClN3O4 B2452192 N-[4-(4-クロロフェニル)-1,2,5-オキサジアゾール-3-イル]-2-(4-メトキシフェノキシ)アセトアミド CAS No. 874126-89-3](/img/structure/B2452192.png)
N-[4-(4-クロロフェニル)-1,2,5-オキサジアゾール-3-イル]-2-(4-メトキシフェノキシ)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives.
科学的研究の応用
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide has been studied for various scientific research applications:
Medicinal Chemistry: It has shown potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis, and as an antitumor agent due to its ability to inhibit cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It is explored for use in the development of new pharmaceuticals and agrochemicals due to its stability and bioactivity.
作用機序
Target of Action
Similar compounds have been studied and found to have antimicrobial and antiproliferative activities . They are often designed to interact with specific proteins or enzymes in pathogens or cancerous cells .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to inhibition of essential biological processes . This interaction can result in the death of the pathogen or the cessation of uncontrolled cell growth in the case of cancerous cells .
Biochemical Pathways
Similar compounds have been shown to disrupt key biochemical pathways in pathogens and cancerous cells, leading to their death or the cessation of their growth .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy .
Result of Action
Similar compounds have been shown to result in the death of pathogens or the cessation of uncontrolled cell growth in cancerous cells .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds .
準備方法
The synthesis of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the oxadiazole ring with a chlorophenyl group, often using chlorinating agents such as thionyl chloride.
Attachment of the methoxyphenoxy acetamide moiety: This is usually done through nucleophilic substitution reactions where the oxadiazole derivative reacts with 4-methoxyphenoxy acetic acid or its derivatives under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.
化学反応の分析
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the oxadiazole ring or the phenyl rings are replaced by other groups.
類似化合物との比較
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide is unique due to its specific substitution pattern on the oxadiazole ring and the presence of both chlorophenyl and methoxyphenoxy groups. Similar compounds include:
N-(4-chlorophenyl)-1,3,4-oxadiazole derivatives: These compounds share the oxadiazole core but differ in the substitution pattern and functional groups attached.
Phenoxy acetamide derivatives: These compounds have a similar acetamide linkage but may have different aromatic substitutions
特性
IUPAC Name |
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O4/c1-23-13-6-8-14(9-7-13)24-10-15(22)19-17-16(20-25-21-17)11-2-4-12(18)5-3-11/h2-9H,10H2,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHORQNYDHIEWBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=NON=C2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Chloro-N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-N-methylpropanamide](/img/structure/B2452109.png)


![5,5-dimethyl-3-[(E)-2-[(4-nitrophenyl)amino]ethenyl]cyclohex-2-en-1-one](/img/structure/B2452113.png)


![N-[2-[2-[2-[2-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]ethoxy]ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide](/img/structure/B2452121.png)


![9-cyclohexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2452124.png)
![N-[2-(2-Fluoro-4-propan-2-yloxyanilino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2452125.png)

![N-(4-chlorophenyl)-2-[2-(3,4-dichlorophenyl)diazenyl]-2-[2-(3,4-dichlorophenyl)hydrazono]acetamide](/img/structure/B2452128.png)

